molecular formula C10H8N4O2 B14876603 2-Methyl-6-(pyrazin-2-yl)pyrimidine-4-carboxylic acid

2-Methyl-6-(pyrazin-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B14876603
M. Wt: 216.20 g/mol
InChI Key: WMDWPPNIZSWYAC-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyrazin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both pyrimidine and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyrazin-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with 2-methyl-4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyrazin-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-6-(pyrazin-2-yl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its antitumor properties and potential use in cancer therapy.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyrazin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes critical for the survival of microbial pathogens or cancer cells. The compound can interfere with DNA synthesis and repair, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined pyrimidine and pyrazine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile pharmacophore in drug design .

Properties

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

2-methyl-6-pyrazin-2-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H8N4O2/c1-6-13-7(4-8(14-6)10(15)16)9-5-11-2-3-12-9/h2-5H,1H3,(H,15,16)

InChI Key

WMDWPPNIZSWYAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C(=O)O)C2=NC=CN=C2

Origin of Product

United States

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